香叶基法呢醇

描述

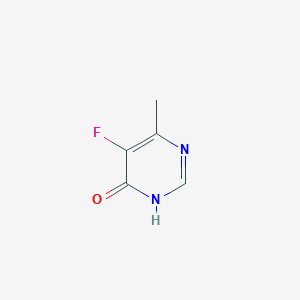

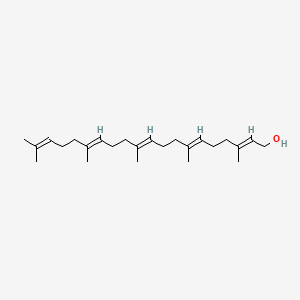

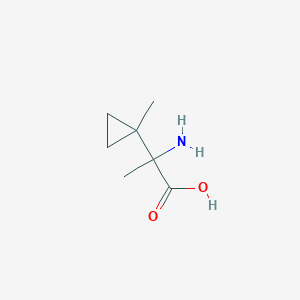

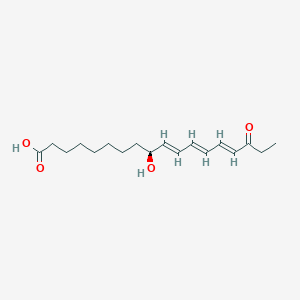

Geranylfarnesol is an acyclic C25 isoprenoid alcohol . It is isolated from insect wax . Geranylfarnesol pyrophosphate is commonly used as a reagent in the biosynthesis of sesterterpenes .

Synthesis Analysis

Geranylfarnesol is synthesized from a geranylfarnesol precursor through a series of cyclizations and rearrangements of carbocations . A bacterial triterpene synthase can convert all-E-geranylfarnesol into three scalarane sesterterpenes, as well as mono- and tricyclic sesterterpenes .Molecular Structure Analysis

Geranylfarnesol has a molecular formula of C25H42O . It is an intermediate used by organisms in the biosynthesis of sesterterpenes . A bacterial triterpene synthase can convert all-E-geranylfarnesol into three scalarane sesterterpenes .Chemical Reactions Analysis

Geranylfarnesol is involved in a series of cyclizations and rearrangements of carbocations . This process is mediated by terpene synthases, specifically cyclases, which allow the construction of one or several cycles with high control of the regio- and stereoselectivity of the process .Physical And Chemical Properties Analysis

Geranylfarnesol has a molecular weight of 358.6 . It has a boiling point of 466.6±14.0 °C and a density of 0.883±0.06 g/cm3 .科学研究应用

1. 促进杯状细胞功能

香叶基法呢醇作为其衍生物格法纳特,因其刺激杯状细胞功能的能力而受到研究。特别是,已经注意到它通过促进杯状细胞再填充和增加粘蛋白产生来改善眼表健康。这在干眼兔模型中观察到,其中局部格法纳特治疗对杯状细胞密度和粘蛋白样糖蛋白分泌显示出显着影响,有益于眼睛健康 (Toshida et al., 2002)。

2. 抗癌特性

香叶基法呢醇及其衍生物在癌症治疗中显示出潜力。包括香叶基法呢醇在内的维生素 K2 衍生物诱导白血病细胞凋亡并增强全反式维甲酸的效果。这表明它们在治疗骨髓性白血病(包括急性早幼粒细胞白血病)中的效用 (Yaguchi et al., 1997)。

3. 胃溃疡治疗

香叶基法呢醇(格法纳特)已用于治疗胃溃疡。它促进胃溃疡的愈合,这表现为与安慰剂相比,用格法纳特治疗的患者的溃疡大小显着减小。其安全性,没有副作用,使其成为在这种情况下有用的药物 (Newcomb et al., 1976)。

4. 抗原生动物活性

香叶基法呢醇因其显着的抗原生动物活性而被发现。从 Thalia geniculata 中分离,它对恶性疟原虫和利什曼原虫表现出显着的活性,表明其在治疗疟疾和利什曼病等疾病中的潜力 (Lagnika et al., 2008)。

5. 心脏保护作用

法呢醇,香叶基法呢醇的一个关键代谢物,已证明具有心脏保护特性。它在大鼠模型中减少了梗塞面积,可能通过增加蛋白质甲基戊二烯化相关的机制。这表明其在保护心脏免受缺血损伤方面的潜在用途 (Szűcs et al., 2013)。

6. 神经保护作用

香叶基法呢醇衍生物,特别是香叶基甲基丙酮 (GGA),已显示出神经保护作用。GGA 作为热休克蛋白 70 的诱导剂,已被用作抗溃疡剂,并已在脑缺血/中风和创伤性脑损伤模型中证明了神经保护作用。它减轻脑梗死体积并改善损伤后的功能恢复 (Zhao et al., 2013)。

7. 抗菌活性

法呢基转移酶抑制剂,涉及与香叶基法呢醇相关的机制,已显示出通过抑制包括金黄色葡萄球菌和耐甲氧西林金黄色葡萄球菌 (MRSA) 在内的各种细菌的生长来治疗传染病的潜力。这为解决抗生素耐药性细菌感染开辟了新途径 (Weber et al., 2021)。

作用机制

属性

IUPAC Name |

(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTCXUSSQJMLQD-GIXZANJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranylfarnesol | |

CAS RN |

79577-58-5 | |

| Record name | Geranylfarnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)